4-amino-5,5-dimethyl-1H-imidazol-2-one

Description

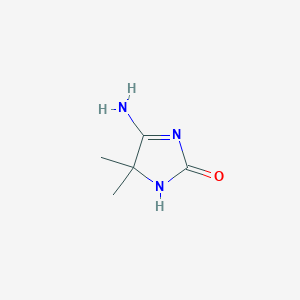

4-Amino-5,5-dimethyl-1H-imidazol-2-one is a substituted imidazole derivative characterized by an amino group at position 4 and two methyl groups at position 5 of the imidazole ring. The imidazole core is a five-membered heterocyclic structure with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stability. The amino group enhances nucleophilicity, while the dimethyl substituents contribute to steric effects and lipophilicity.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5,5-dimethyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDSJCOLCBXROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=O)N1)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole

- Structure : Contains a fluorobenzyl group (enhancing lipophilicity) and a formyl group at position 5.

- Pharmacological Relevance : Fluorinated aromatic rings are common in drug design for improved metabolic stability and membrane permeability .

- Comparison: The formyl group offers a site for further functionalization, unlike the dimethyl groups in 4-amino-5,5-dimethyl-1H-imidazol-2-one, which limit reactivity but increase steric hindrance .

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

- Structure : Includes methoxy and phenyl substituents, which enhance π-π stacking interactions.

- Contrast: The amino group in the target compound may enable alternative binding modes, such as hydrogen bonding with biological targets .

4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one

- Structure: Lacks the amino group but shares the 4,5-dimethyl substitution pattern.

- Synthesis : Prepared via cyclization reactions, as indicated by CAS 1072-89-5 .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : Compounds like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles exhibit growth inhibition against microbes, suggesting that substituent polarity and aromaticity influence efficacy .

- Metabolic Stability: The triazole derivative PKR-173 () shows rapid clearance (t₁/₂ = 0.32 hours), underscoring the need for amino or dimethyl groups to modulate pharmacokinetics .

- Spectroscopic Data: IR: Amino groups exhibit N-H stretches (~3300 cm⁻¹), while nitro groups show strong absorptions near 1500 cm⁻¹ . ¹H NMR: Methyl groups in this compound would resonate as singlets (δ 1.2–1.5 ppm), distinct from fluorobenzyl protons (δ 5.49 ppm) in fluorinated analogues .

Q & A

Q. What synthetic methodologies are effective for preparing 4-amino-5,5-dimethyl-1H-imidazol-2-one and its derivatives?

A transition-metal-free base-promoted approach is widely used for synthesizing imidazolone derivatives. For example, amidines and ketones can react under basic conditions to form spiro-fused 4,5-dihydro-1H-imidazol-5-ones, with yields ranging from 61% to 86% depending on substituent steric and electronic effects . Key factors include:

Q. How can researchers characterize the structural integrity of this compound?

Combined analytical techniques are recommended:

- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with β = 95.54°, a = 7.5006 Å) .

- NMR spectroscopy : Distinct 1H/13C signals for the amino group (δ ~5.5 ppm) and imidazolone carbonyl (δ ~165 ppm) .

- LC-MS : Validates molecular weight and detects impurities (e.g., Agilent 1260 Infinity HPLC coupled with Q-TOF MS) .

Q. What stability considerations are critical for handling this compound in biological assays?

Pharmacokinetic studies of structurally related imidazolones reveal rapid serum clearance (t1/2 = 0.32 hours) and susceptibility to hepatic metabolism . To enhance stability:

- Storage : Use inert atmospheres (N2/Ar) and low temperatures (−20°C).

- Buffering : Avoid aqueous solutions at extreme pH (>10 or <4) to prevent hydrolysis.

Advanced Research Questions

Q. How do electronic and steric substituent effects influence the reactivity of this compound in nucleophilic reactions?

Electron-withdrawing groups (e.g., nitro, halogen) on the imidazolone ring increase electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or hydrazines. Conversely, bulky substituents (e.g., iso-C3H7) reduce reaction rates due to steric hindrance, as observed in spiro-imidazolone syntheses . For example:

Q. How can researchers resolve contradictions in reported synthetic yields for imidazolone derivatives?

Discrepancies often arise from:

- Catalytic vs. stoichiometric conditions : Transition-metal-free methods (e.g., K2CO3/DMF) may yield 60–86% , while metal-catalyzed routes (e.g., Pd/C) require rigorous exclusion of moisture for reproducibility .

- Purification artifacts : Column chromatography may degrade labile derivatives; recrystallization in EtOAc/hexane is preferred for high-purity isolation .

Q. What strategies are effective for studying the metabolic fate of this compound in vivo?

- Metabolite identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment parent ions (m/z 156.1) and detect hydroxylated or glucuronidated metabolites .

- Isotopic labeling : Incorporate 13C/15N at the amino group to track metabolic pathways via isotopic patterns in mass spectra .

Q. How can computational methods guide the design of imidazolone-based enzyme inhibitors?

- Docking studies : Model interactions with target enzymes (e.g., angiotensin II receptor) using the imidazolone core as a hydrogen-bond acceptor .

- QSAR modeling : Correlate substituent lipophilicity (logP) with inhibitory activity; optimal logP values (~2.5) balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.